molecular formula C24H26N4O6 B2662819 3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide CAS No. 1185134-60-4

3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide

Cat. No.: B2662819
CAS No.: 1185134-60-4
M. Wt: 466.494
InChI Key: NYOKQDXTGJAZKC-UHFFFAOYSA-N
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Description

3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide is a useful research compound. Its molecular formula is C24H26N4O6 and its molecular weight is 466.494. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antibacterial Activities

  • Synthesis and Antitumor Activity : The chemical scaffold related to this compound shows promise in antitumor activity. For instance, derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have been synthesized and shown to inhibit mammalian dihydrofolate reductase effectively, demonstrating significant activity against certain types of cancer in rats (Grivsky et al., 1980).

  • Herbicidal and Antibacterial Properties : Compounds with a similar structure have been synthesized and found to have herbicidal activity, suggesting their potential use in agricultural science to control weed growth. Additionally, some of these compounds have shown moderate to good antibacterial properties, indicating their potential as antibacterial agents (Liu et al., 2008).

Synthesis of Heterocyclic Compounds

  • Novel Heterocyclic Compound Synthesis : The synthesis of highly substituted indole alkaloid species, including structures related to the query compound, highlights the chemical's versatility in creating diverse molecular architectures. These synthesized molecules are part of indole alkaloid natural products, which are significant due to their complex structures and biological activities (Rigby & Burke, 2006).

Properties

IUPAC Name

3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(2,5-dimethoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6/c1-31-15-5-6-18(32-2)14(9-15)12-25-21(29)7-8-28-13-26-22-16-10-19(33-3)20(34-4)11-17(16)27-23(22)24(28)30/h5-6,9-11,13,27H,7-8,12H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOKQDXTGJAZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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